(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid
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Overview
Description
(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid is a boronic acid derivative with the molecular formula C19H17BO2 and a molecular weight of 288.15 g/mol . This compound is characterized by its unique structure, which includes a benzo[c]fluorene core with a boronic acid functional group at the 5-position and two methyl groups at the 7-position . Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid typically involves the following steps:
Formation of the Benzo[c]fluorene Core: The benzo[c]fluorene core can be synthesized through a series of cyclization reactions starting from readily available aromatic precursors.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via borylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Lewis Acids: Used in Friedel-Crafts alkylation for methylation.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Scientific Research Applications
(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid is primarily related to its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This results in the formation of a new carbon-carbon bond, producing biaryl compounds . The compound’s unique structure also allows it to interact with various molecular targets, making it a versatile tool in chemical and biological research .
Comparison with Similar Compounds
Similar Compounds
(7,7-Dimethyl-7H-benzo[c]fluoren-9-yl)boronic acid: Similar structure but with the boronic acid group at the 9-position.
5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene: Contains a bromine atom instead of a boronic acid group.
7,7-Dimethyl-9-phenyl-7H-benzo[c]fluorene: Contains a phenyl group at the 9-position instead of a boronic acid group.
Uniqueness
(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the boronic acid group at the 5-position allows for selective functionalization and coupling reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
(7,7-dimethylbenzo[c]fluoren-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BO2/c1-19(2)15-10-6-5-9-14(15)18-13-8-4-3-7-12(13)17(20(21)22)11-16(18)19/h3-11,21-22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOLLZQYAWWSKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4C2(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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